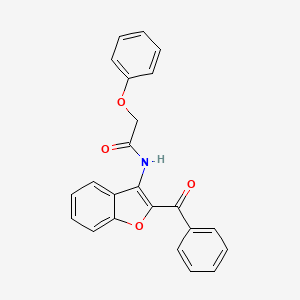![molecular formula C18H28NO2+ B11583976 1-Methyl-1-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}piperidinium](/img/structure/B11583976.png)
1-Methyl-1-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}piperidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}piperidinium is a complex organic compound with a unique structure that includes a piperidinium core, a propoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}piperidinium typically involves multiple steps, starting with the preparation of the piperidinium core This can be achieved through the reaction of piperidine with appropriate alkylating agents
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}piperidinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-Methyl-1-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}piperidinium has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}piperidinium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methyl-1-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}piperidinium include:
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C18H28NO2+ |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)propyl 2-(1-methylpiperidin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C18H28NO2/c1-16-8-10-17(11-9-16)7-6-14-21-18(20)15-19(2)12-4-3-5-13-19/h8-11H,3-7,12-15H2,1-2H3/q+1 |
InChI Key |
HHDRXOBOMIXGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCOC(=O)C[N+]2(CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11583895.png)
![6-[2-(benzyloxy)benzyl]-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B11583899.png)
![3-[(2E)-2-(2-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11583901.png)
![6-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583906.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11583925.png)
![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11583932.png)
![1-(3,4-Diethoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583939.png)
![1-(4-Ethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583941.png)
![(2E)-2-cyano-N-(4-methoxyphenyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11583948.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11583949.png)
![N-tert-butyl-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11583956.png)
![(3Z)-1-benzyl-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11583963.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B11583967.png)
